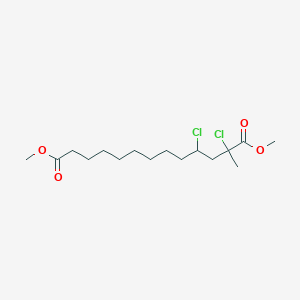
Dimethyl 2,4-dichloro-2-methyltridecanedioate
Description
Dimethyl 2,4-dichloro-2-methyltridecanedioate is an organic compound with the molecular formula C16H28Cl2O4. It is a derivative of tridecanedioic acid, featuring two chlorine atoms and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
188965-04-0 |
|---|---|
Molecular Formula |
C16H28Cl2O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
dimethyl 2,4-dichloro-2-methyltridecanedioate |
InChI |
InChI=1S/C16H28Cl2O4/c1-16(18,15(20)22-3)12-13(17)10-8-6-4-5-7-9-11-14(19)21-2/h13H,4-12H2,1-3H3 |
InChI Key |
RBHOCBQCVVCFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCCCCCCCC(=O)OC)Cl)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4-dichloro-2-methyltridecanedioate typically involves the esterification of 2,4-dichloro-2-methyltridecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4-dichloro-2-methyltridecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 2,4-dichloro-2-methyltridecanedioic acid.
Reduction: 2,4-dichloro-2-methyltridecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,4-dichloro-2-methyltridecanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,4-dichloro-2-methyltridecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,4-dichloropentadecanedioate: Similar structure with a longer carbon chain.
Dimethyl 2,4-dichlorodecanedioate: Similar structure with a shorter carbon chain.
Dimethyl 2,4-dichlorobutanedioate: Similar structure with an even shorter carbon chain.
Uniqueness
Dimethyl 2,4-dichloro-2-methyltridecanedioate is unique due to its specific carbon chain length and the presence of both chlorine atoms and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


